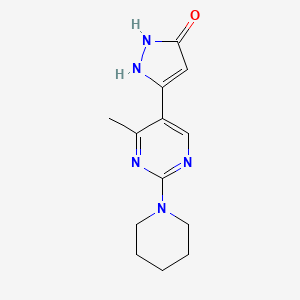

3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol

Description

Chemical Identity and Classification in Heterocyclic Chemistry

This compound represents a sophisticated example of polyheterocyclic architecture, incorporating three distinct nitrogen-containing ring systems within a single molecular framework. The compound belongs to the class of organic compounds known as pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. According to established heterocyclic classification systems, this molecule falls into the category of compounds with multiple heteroatoms, specifically featuring both five-membered and six-membered heterocyclic components.

The structural complexity of this compound places it within the broader classification of aromatic heterocycles, where the pyrazole nucleus exhibits characteristic properties of a π-excess aromatic heterocycle. The pyrazole ring system is characterized as an azole with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This fundamental heterocyclic core is further elaborated through substitution with a pyrimidine derivative, creating a compound that bridges multiple heterocyclic families.

The pyrimidine component contributes additional complexity to the molecular architecture, representing one of the three diazines with nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring. This aromatic heterocyclic system, similar to pyridine, provides distinctive electronic properties that influence the overall chemical behavior of the compound. The incorporation of the piperidine group, a saturated six-membered nitrogen heterocycle, introduces conformational flexibility and lipophilic characteristics that distinguish this compound from simpler heterocyclic systems.

| Structural Component | Ring Size | Heteroatoms | Saturation | Electronic Character |

|---|---|---|---|---|

| Pyrazole core | 5-membered | 2 Nitrogen | Unsaturated | π-excess aromatic |

| Pyrimidine substituent | 6-membered | 2 Nitrogen | Unsaturated | π-deficient aromatic |

| Piperidine group | 6-membered | 1 Nitrogen | Saturated | Non-aromatic |

Historical Context in Pyrazole and Pyrimidine Research

The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who introduced the term "pyrazole" for this class of compounds in 1883. The foundational synthesis of pyrazole itself was achieved through the classical method developed by German chemist Hans von Pechmann in 1898, utilizing acetylene and diazomethane as starting materials. This early synthetic achievement established the fundamental framework for understanding five-membered heterocycles containing adjacent nitrogen atoms.

Pyrimidine chemistry has an equally distinguished historical foundation, with early recognition of pyrimidine derivatives such as alloxan documented in the early nineteenth century. However, the first laboratory synthesis of a pyrimidine was not accomplished until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic investigation of pyrimidines began in earnest in 1884 with the work of Pinner, who developed synthetic methods by condensing ethyl acetoacetate with amidines and subsequently proposed the name "pyrimidin" in 1885.

The evolution of heterocyclic chemistry has demonstrated the significance of both pyrazole and pyrimidine systems in pharmaceutical development and biological research. Pyrazole derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects, leading to the development of clinically significant compounds such as celecoxib and phenylbutazone. Similarly, pyrimidine derivatives have found extensive application in medicinal chemistry, particularly as components of nucleic acids and various therapeutic agents.

The convergence of pyrazole and pyrimidine chemistry in complex polyheterocyclic systems represents a modern evolution in heterocyclic research, reflecting the increasing sophistication of synthetic methodologies and the recognition that multi-heterocyclic compounds can exhibit enhanced biological activities compared to their simpler counterparts. The development of compounds such as this compound exemplifies this trend toward structural complexity in contemporary heterocyclic chemistry.

Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems, reflecting the hierarchical organization of the multiple ring components within the molecular structure. The nomenclature begins with the identification of the principal heterocyclic system, which in this case is the pyrazol-5-ol core, serving as the fundamental structural foundation for the compound designation.

The systematic name construction proceeds through the identification of substituents attached to the primary pyrazole ring system. The position numbering for pyrazole follows standard conventions where the nitrogen atoms occupy positions 1 and 2, with carbon atoms at positions 3, 4, and 5. The hydroxyl group attached at position 5 of the pyrazole ring is indicated by the "-ol" suffix, while the complex pyrimidine-containing substituent at position 3 is described through detailed positional notation.

The pyrimidine component of the substituent is systematically described as "4-methyl-2-piperidin-1-ylpyrimidin-5-yl," indicating the presence of a methyl group at position 4 of the pyrimidine ring and a piperidine substituent at position 2. The piperidine group is designated as "piperidin-1-yl" to specify the point of attachment through the nitrogen atom of the saturated six-membered ring. This systematic approach ensures unambiguous identification of the molecular structure through nomenclature alone.

Alternative naming conventions recognize the compound through various synonyms and database identifiers, including the designation "1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]-" as listed in chemical databases. The International Chemical Identifier system provides additional structural specification through the InChI designation "InChI=1S/C13H17N5O/c1-9-10(11-7-12(19)17-16-11)8-14-13(15-9)18-5-3-2-4-6-18/h7-8H,2-6H2,1H3,(H2,16,17,19)" and the corresponding InChIKey "XXCLYFQEEOYGOZ-UHFFFAOYSA-N".

| Nomenclature System | Designation |

|---|---|

| Systematic Name | This compound |

| Alternative Name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- |

| Chemical Abstracts Service Number | 1452577-04-6 |

| Molecular Formula | C13H17N5O |

| InChIKey | XXCLYFQEEOYGOZ-UHFFFAOYSA-N |

Position in Contemporary Heterocyclic Research

The compound this compound occupies a significant position within contemporary heterocyclic research, representing the current trend toward increasingly complex polyheterocyclic architectures designed to enhance biological activity and selectivity. Modern heterocyclic chemistry has evolved beyond simple single-ring systems to embrace sophisticated multi-ring compounds that combine multiple pharmacophoric elements within unified molecular frameworks. This particular compound exemplifies this evolution through its integration of pyrazole, pyrimidine, and piperidine systems, each contributing distinct electronic and conformational properties to the overall molecular profile.

Contemporary research in heterocyclic chemistry emphasizes the development of compounds that can interact with multiple biological targets or exhibit enhanced selectivity through precise molecular recognition. The strategic combination of different heterocyclic systems allows for the fine-tuning of molecular properties, including lipophilicity, hydrogen bonding capacity, and conformational flexibility. The presence of the hydroxyl group on the pyrazole ring provides hydrogen bonding capabilities, while the piperidine group contributes lipophilic character and conformational dynamics.

Current synthetic methodologies in heterocyclic chemistry increasingly focus on efficient multi-component reactions and convergent synthetic strategies that can rapidly access complex molecular architectures. The development of compounds such as this compound reflects advances in synthetic methodology that enable the reliable construction of polyheterocyclic systems with precise regiochemical control. These synthetic achievements support the exploration of chemical space previously inaccessible through conventional single-ring modifications.

The compound represents a paradigm in modern drug discovery where structural complexity is employed to achieve enhanced biological specificity and reduced off-target effects. The multi-heterocyclic architecture provides multiple points for molecular recognition while maintaining drug-like properties through careful balance of polar and lipophilic elements. This approach reflects the current understanding that biological systems often require sophisticated molecular architectures for optimal interaction and therapeutic efficacy.

Properties

IUPAC Name |

5-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-9-10(11-7-12(19)17-16-11)8-14-13(15-9)18-5-3-2-4-6-18/h7-8H,2-6H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCLYFQEEOYGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=CC(=O)NN2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501178271 | |

| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452577-04-6 | |

| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452577-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionates . The reaction conditions often involve the use of aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) as C1 synthons . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be used as intermediates.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit specific tyrosine kinases involved in cancer cell proliferation . The mechanism often involves the disruption of signaling pathways that promote tumor growth.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the piperidine and pyrimidine rings enhances their interaction with microbial targets, potentially leading to effective treatments for bacterial infections .

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound may have potential applications in treating neurological disorders. Research on related compounds has suggested effects on neurotransmitter systems, which could be beneficial in conditions like anxiety or depression.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Showed inhibition of growth in leukemia cell lines with IC50 values indicating potent activity. |

| Study B | Antimicrobial Effects | Demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Neuropharmacology | Indicated modulation of serotonin receptors, suggesting potential efficacy in mood disorders. |

Mechanism of Action

The mechanism of action of 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol involves its interaction with molecular targets such as protein kinase C (PKC). By inhibiting PKC, the compound can modulate various cellular pathways, including those involved in cell proliferation, differentiation, and apoptosis. The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Furan Substituents

The compound 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol () shares a pyrazole core but substitutes the pyrimidine-piperidine group with a 2,5-dimethylfuran ring. Key differences include:

- Structural Geometry : The dihedral angle between the pyrazole and furan rings is 21.07° , facilitating intermolecular hydrogen bonding (e.g., O—H···N and N—H···O interactions) that stabilizes its crystal lattice . In contrast, the bulkier pyrimidine-piperidine group in the target compound may reduce planarity, affecting packing efficiency and solubility.

Bis-Pyrazole Derivatives

4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s () feature two pyrazole units linked by a methylene bridge. These compounds are synthesized via catalyst-free Knoevenagel-Michael reactions in high yields (93–99%) .

- Structural Comparison: The bis-pyrazole scaffold increases molecular weight (~300–400 g/mol) and rigidity compared to the target compound’s mono-pyrazole structure. This difference may influence pharmacokinetic properties, such as membrane permeability.

- Applications : Bis-pyrazoles are used as fungicides, pesticides, and antiproliferative agents . Their bifunctional structure allows dual binding to biological targets, whereas the pyrimidine-piperidine group in the target compound may enable selective interactions with enzymes like proteases or kinases .

Fluorinated Pyrazole Derivatives

1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol () incorporates electron-withdrawing fluorine atoms, enhancing its potency as a protease inhibitor.

- Electronic Effects : Fluorine substituents improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions . The target compound’s piperidine group, with its lone-pair electrons, may similarly engage in hydrogen bonding but lacks fluorinated regions.

- Synthetic Routes : Fluorinated pyrazoles often require multistep syntheses, while the target compound’s pyrimidine-piperidine group could be introduced via nucleophilic substitution or cross-coupling reactions .

Pyridine-Substituted Pyrazoles

1-(2-Pyridyl)-3-(4-pyridyl)-1H-pyrazol-5-ol () features pyridine rings at positions 1 and 3 of the pyrazole.

- Coordination Chemistry : Pyridine groups enable metal coordination, as seen in Cu(II) complexes of related pyrazole chemosensors . The target compound’s piperidine nitrogen may also act as a weak ligand, but its steric bulk could limit metal-binding efficacy.

- Crystal Packing : Pyridine-substituted pyrazoles form π-π stacking interactions, whereas the target compound’s pyrimidine-piperidine group may rely on C—H···π or van der Waals forces for stabilization .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol, a compound with a molecular weight of 259.313 g/mol, is gaining attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a piperidine moiety, and a pyrimidine substituent. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.

Biological Activity Overview

The biological activities associated with this compound have been investigated in various studies, highlighting its potential in therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties through mechanisms such as inhibition of tubulin polymerization and induction of cell cycle arrest. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in murine models without significant toxicity .

Table 1: Summary of Anticancer Studies

| Study | Compound | Activity | Model |

|---|---|---|---|

| Pyrazole derivatives | Inhibited tumor growth | B16-F10 murine melanoma | |

| 1-thiocarbamoyl pyrazoles | Anti-inflammatory and anticancer | Various cancer cell lines |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds containing piperidine moieties have shown enhanced antibacterial activity against strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring plays a crucial role in determining the efficacy against these pathogens .

Table 2: Antimicrobial Efficacy

| Compound Type | Target Strain | Activity Level |

|---|---|---|

| Pyrazole derivatives | E. coli | Moderate |

| Piperidine-containing pyrazoles | S. aureus | High |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Arrest : The ability to induce cell cycle arrest at the G2/M phase has been observed, which is critical for preventing cancer cell proliferation .

- Interference with Protein Interactions : Some studies suggest that pyrazole derivatives can disrupt protein-protein interactions essential for tumor growth and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Melanoma Treatment :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, pyrazole derivatives are often prepared by reacting substituted hydrazides with ketones or aldehydes under acidic conditions (e.g., phosphorous oxychloride) at elevated temperatures (120°C) . Optimization may involve solvent-free conditions or ionic liquid catalysts to improve yield and reduce side products . Post-synthesis purification typically involves recrystallization from ethanol-DMF mixtures .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are essential for confirming molecular structure . X-ray crystallography (using SHELX programs) is critical for resolving 3D configurations and verifying piperidine-pyrimidine-pyrazole ring conformations .

Q. How is the antibacterial activity of this compound evaluated in vitro?

- Methodological Answer : Standard protocols involve testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using agar dilution or broth microdilution methods. Minimum inhibitory concentrations (MICs) are determined by serial dilution, with activity correlated to substituent effects on the pyrazole core .

Q. What are common challenges in synthesizing this compound, and how can they be addressed?

- Methodological Answer : Low yields may arise from incomplete cyclization or byproduct formation. Troubleshooting includes adjusting stoichiometry, using high-purity reagents, or introducing microwave-assisted synthesis to accelerate reaction kinetics . Chromatography or fractional crystallization can isolate the target compound from impurities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding mechanisms of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) studies can model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Density functional theory (DFT) calculations assess electronic properties influencing binding affinity . Physicochemical properties (logP, pKa) are predicted using platforms like ACD/Labs Percepta .

Q. What strategies are effective for structural modification to enhance antifungal activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position or substituting the piperidine ring with bulkier moieties can improve membrane penetration. Structure-activity relationship (SAR) studies guided by X-ray data help prioritize modifications .

Q. How do crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer : Discrepancies in activity may stem from polymorphic forms or stereochemical variations. Single-crystal X-ray diffraction identifies active conformers, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding) critical for bioactivity .

Q. What advanced techniques are used to study metabolic stability and degradation pathways?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS/MS track metabolites in hepatic microsomal assays. Isotopic labeling (e.g., ¹⁴C) identifies cleavage sites in the pyrazole ring under oxidative conditions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.